molecular formula C11H14O5S B1314657 Ethyl 2-(p-Toluenesulfonyloxy)acetate CAS No. 39794-75-7

Ethyl 2-(p-Toluenesulfonyloxy)acetate

Cat. No. B1314657
CAS RN: 39794-75-7
M. Wt: 258.29 g/mol
InChI Key: CVNRARCXNKDWKI-UHFFFAOYSA-N
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Description

“Ethyl 2-(p-Toluenesulfonyloxy)acetate” is a chemical compound . It’s also known as "Tosylglycidic Acid Ethyl Ester".


Synthesis Analysis

The synthesis of “Ethyl 2-(p-Toluenesulfonyloxy)acetate” is not explicitly mentioned in the search results. .


Molecular Structure Analysis

The molecular formula of “Ethyl 2-(p-Toluenesulfonyloxy)acetate” is C11H14O5S . The molecular weight is 258.29 g/mol . The IUPAC name is ethyl 2-(4-methylphenyl)sulfonyloxyacetate .


Physical And Chemical Properties Analysis

“Ethyl 2-(p-Toluenesulfonyloxy)acetate” is a solid at 20 degrees Celsius . It’s sensitive to moisture . The melting point ranges from 45.0 to 49.0 degrees Celsius .

Scientific Research Applications

Fragrance and Material Studies

Ethyl 2-(p-Toluenesulfonyloxy)acetate is evaluated in fragrance material reviews for its toxicological and dermatological safety when used as a fragrance ingredient. It belongs to a group of fragrance ingredients prepared by reacting aryl alkyl alcohol with simple carboxylic acids to generate various esters. Its safety assessment, along with others in the same structural group, provides important data on its physical properties and potential use in fragrances (McGinty, Letizia, & Api, 2012).

Chemical Synthesis Processes

Research on the synthesis of 2-Ethylhexyl acetate via esterification, using toluene as an entrainer in a reactive distillation column, shows the efficiency of this process. This study highlights the importance of using toluene to remove water from the reactive zone, maintaining the temperature below the thermal stability limit of the catalyst, showcasing a method that could be applicable to similar esters like Ethyl 2-(p-Toluenesulfonyloxy)acetate for improved energy efficiency and lower capital investment (Patidar & Mahajani, 2012).

Enzymatic Synthesis Improvements

Engineering of microorganisms for enhanced production of ethyl acetate, an industrially significant solvent, is a focus of biotechnological research. The study explores the genetic engineering of Escherichia coli to convert glucose to ethyl acetate under anaerobic conditions, offering a more sustainable and efficient production method. This research could inform methods for optimizing the synthesis of related compounds, including Ethyl 2-(p-Toluenesulfonyloxy)acetate (Kruis et al., 2020).

Environmental and Green Chemistry

Investigations into the synthesis of ethyl acetate highlight the importance of using environmentally friendly processes. The use of p-toluene sulfonic acid as a catalyst in the synthesis of ethyl acetate offers a method that prevents pollution, demonstrates high yield, and allows for the catalyst's reuse. This approach emphasizes the significance of green chemistry principles that could be applied to the synthesis of Ethyl 2-(p-Toluenesulfonyloxy)acetate to enhance environmental sustainability (Xiao-ju, 2013).

Safety And Hazards

When handling “Ethyl 2-(p-Toluenesulfonyloxy)acetate”, it’s important to ensure adequate ventilation and wear personal protective equipment/face protection . It should be kept away from open flames, hot surfaces, and sources of ignition . Precautionary measures against static discharge should be taken .

properties

IUPAC Name

ethyl 2-(4-methylphenyl)sulfonyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-3-15-11(12)8-16-17(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNRARCXNKDWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473804
Record name Ethyl 2-(p-Toluenesulfonyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(p-Toluenesulfonyloxy)acetate

CAS RN

39794-75-7
Record name Ethyl 2-(p-Toluenesulfonyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl glycolate (500 mg, 4.8 mmol) and tosyl chloride (915 mg, 4.8 mmol) in anhydrous diethyl ether (2 ml) at 0° C. was treated dropwise with triethylamine (1.34 ml, 9.6 mmol). The temperature was maintained at 0° C. with stirring for a further 2 h. After this time, water was added and the phases separated. The aqueous phase was extracted with fresh diethyl ether. The combined organic extracts were dried (MgSO4), filtered and the solvent removed in vacuo. The crude product was purified by column chromatography over silica gel (Rf=0.29, 25% ethyl acetate in hexane) affording the tosylate 2 as a colorless oil which solidified on standing as a white solid (868 mg, 70%). [This procedure was repeated on 2× scale (1.8 g, 73%)]. δH (400 MHz, CDCl3) 1.22-1.27 (3H, m, CH3), 2.46 (3H, s, ArCH3), 4.16-4.22 (2H, m, CH2CH3), 4.58-4.59 (2H, m, OCH2), 7.36 (2H, d, J=8.2 Hz, ArH), 7.84 (2H, d, J=8.2 Hz, ArH); δc (100.6 MHz, CDCl3) 14.2, 21.9, 62.1, 64.9, 128.3, 130.1, 132.9, 145.5, 166.2; MS (ES+) 276.0 (100%, [M+H2O]+) (ion not detected in ES−).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
915 mg
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Shimojo, M Ono, H Takuwa, K Mimura, Y Nagai… - BioRxiv, 2020 - biorxiv.org
Positron Emission Tomography (PET) allows biomolecular tracking, while PET monitoring of brain networks has been hampered by the lack of a suitable reporter. Here, we describe in …
Number of citations: 3 www.biorxiv.org
M Shimojo, M Ono, H Takuwa, K Mimura… - The EMBO …, 2021 - embopress.org
Positron emission tomography (PET) allows biomolecular tracking but PET monitoring of brain networks has been hampered by a lack of suitable reporters. Here, we take advantage of …
Number of citations: 3 www.embopress.org

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